3-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride

Catalog No.
S2740043
CAS No.
2260937-04-8
M.F
C7H11ClF3NO2
M. Wt
233.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)piperidine-3-carboxylic acid;hy...

CAS Number

2260937-04-8

Product Name

3-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride

IUPAC Name

3-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.62

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(5(12)13)2-1-3-11-4-6;/h11H,1-4H2,(H,12,13);1H

InChI Key

CCQKYVDHWVAKND-UHFFFAOYSA-N

SMILES

C1CC(CNC1)(C(=O)O)C(F)(F)F.Cl

solubility

not available

3-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a piperidine ring. It has the molecular formula C₇H₁₁ClF₃NO₂ and a molecular weight of 234 Da. The compound is notable for its polar surface area of 49 Ų and a LogP value of -1.52, indicating its hydrophilic nature . This compound is primarily used in pharmaceutical research and organic synthesis due to its structural features and reactivity.

, including:

  • Amidation: This involves the reaction with amines to form amides, which can be useful in synthesizing more complex molecules.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable in various applications.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, enhancing the compound's utility in synthetic chemistry.

The biological activity of 3-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride has been explored in several studies. It exhibits potential inhibitory effects on GABA binding, which suggests applications in neuropharmacology. Additionally, compounds with similar structures have shown promise as GABA reuptake inhibitors, indicating their relevance in treating neurological disorders.

Several synthesis methods for 3-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride have been reported:

  • Direct Fluorination: This method involves the introduction of the trifluoromethyl group into the piperidine structure using fluorinating agents.
  • Carboxylation: Piperidine derivatives can be carboxylated using carbon dioxide under specific conditions to yield the carboxylic acid derivative.
  • Multi-step Synthesis: A combination of reactions including alkylation and oxidation can be employed to construct the desired compound from simpler precursors .

The primary applications of 3-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride include:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological pathways.
  • Chemical Synthesis: The compound is utilized in developing new chemical entities due to its reactive functional groups.
  • Agricultural Chemicals: Similar compounds have been explored for their potential use in agrochemicals, particularly as herbicides or pesticides.

Interaction studies reveal that 3-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride may interact with specific neurotransmitter receptors, particularly GABA receptors. These interactions are crucial for understanding its potential therapeutic effects and side effects when used in drug development. Studies indicate that modifications to the piperidine structure can significantly alter binding affinity and biological activity .

Several compounds share structural similarities with 3-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)piperidine-3-carboxylic acidC₆H₁₀F₃N·HClDifferent position of trifluoromethyl group
6-(Trifluoromethyl)piperidine-3-carboxylic acidC₇H₁₁ClF₃NOVariation in position affects reactivity
3-(Trifluoromethyl)pyridine-2-carboxylic acidC₇H₄F₃NO₂Contains a pyridine ring instead of piperidine

Uniqueness

The uniqueness of 3-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride lies in its specific trifluoromethyl substitution pattern on the piperidine ring, which enhances its biological activity and makes it a valuable candidate for pharmaceutical applications. Its distinct chemical properties allow it to participate in diverse

Dates

Last modified: 04-14-2024

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